molecular formula C15H22F2N2O2 B602306 Desfluoro Fluvoxamine CAS No. 1217214-94-2

Desfluoro Fluvoxamine

Cat. No. B602306
M. Wt: 300.35
InChI Key:
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Description

Desfluoro Fluvoxamine is an impurity of Fluvoxamine . Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) used to treat symptoms of obsessive-compulsive disorder (OCD) in adults and children at least 8 years old .


Molecular Structure Analysis

Desfluoro Fluvoxamine has a molecular formula of C15H22F2N2O2 and a molecular weight of 300.34 .


Chemical Reactions Analysis

A study reported an effective electrochemical sensor for determination of the antidepressant drug fluvoxamine using a carbon paste electrode modified by nickel nanoparticles .

Scientific Research Applications

Brain Pharmacokinetics and Tissue Distribution

An investigation into the distributions of fluvoxamine and fluoxetine in vivo utilized fluorine nuclear magnetic resonance spectroscopy (19F MRS) and spectroscopic imaging (MRSI) to study their steady-state and quantitative kinetics in the brain and plasma. This study revealed similar brain concentration levels and brain-to-plasma concentration ratios for fluvoxamine and combined fluoxetine-norfluoxetine, highlighting fluvoxamine's homogeneous distribution mainly in the brain and its significantly shorter brain elimination half-life compared to fluoxetine-norfluoxetine (Bolo et al., 2000).

Photodegradation and Environmental Impact

Research on the photodegradation of fluoxetine (FLU) and fluvoxamine (FLX) highlighted the environmental implications of pharmaceuticals in aquatic environments. This study focused on their degradation in the presence of diclofenac (DCF) and triclosan (TCS), showing that FLX isomerized to cis-FLX under UV-Vis irradiation, a process enhanced by DCF and TCS. It underscored the importance of considering the presence and composition of the environmental matrix in the risk assessment of pharmaceuticals (Wawryniuk et al., 2018).

Receptor Desensitization

A study on fluvoxamine's chronic administration demonstrated its ability to desensitize 5-HT2C receptors. This desensitization process, observed through a model of 5-HT2C receptor function in rats, suggests a mechanism through which fluvoxamine exerts therapeutic effects in anxiety disorders by normalizing 5-HT2C receptor function (Yamauchi et al., 2004).

Photoisomerization Effects

The study of fluvoxamine's photoisomerization revealed that UVB irradiation generates a cis-isomer with reduced activity on the 5-hydroxytryptamine transporter, suggesting potential impacts on fluvoxamine's clinical efficacy due to light exposure. This finding opens avenues for using the photoproduct in studies of antidepressant mechanisms and its effects on cell proliferation (Miolo et al., 2002).

COVID-19 Treatment

Fluvoxamine, a selective serotonin reuptake inhibitor, has been explored for its potential in preventing clinical deterioration in patients with mild COVID-19. Its mechanism involves acting as an agonist for the sigma-1 receptor, controlling inflammation, and offering insights into its antiviral effects, regulation of coagulopathy, and mitigation of cytokine storm in severe COVID-19 cases (Sukhatme et al., 2021).

properties

IUPAC Name

2-[(E)-[1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene]amino]oxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22F2N2O2/c1-20-10-3-2-4-14(19-21-11-9-18)12-5-7-13(8-6-12)15(16)17/h5-8,15H,2-4,9-11,18H2,1H3/b19-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IREIMYRIFHIJAG-XMHGGMMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCC/C(=N\OCCN)/C1=CC=C(C=C1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desfluoro Fluvoxamine

CAS RN

1217214-94-2
Record name Desfluoro fluvoxamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217214942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DESFLUORO FLUVOXAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GUK01AF9IB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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